molecular formula C22H18N2O4S3 B1662703 BM152054 CAS No. 213411-84-8

BM152054

Katalognummer: B1662703
CAS-Nummer: 213411-84-8
Molekulargewicht: 470.6 g/mol
InChI-Schlüssel: MZRQLASUMBMPRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

BM152054, a thiazolidinedione compound, has garnered attention in scientific research due to its potential applications in the treatment of insulin resistance and type 2 diabetes. This article explores the compound's mechanisms of action, therapeutic implications, and relevant case studies.

PPAR-γ Agonism

This compound acts as a potent PPAR-γ agonist, which plays a crucial role in regulating glucose and lipid metabolism. Research indicates that it enhances insulin sensitivity by promoting glucose uptake in muscle tissues and adipose tissue, thereby improving overall metabolic profiles in insulin-resistant states .

Effects on Glucose Metabolism

Studies have demonstrated that this compound increases muscle glycogen synthesis significantly in insulin-resistant models. For instance, in experiments involving obese rats, this compound treatment led to a notable increase in insulin-stimulated glucose incorporation into glycogen compared to controls, suggesting its efficacy in ameliorating insulin resistance .

Comparative Efficacy with Other TZDs

While this compound shares similarities with other TZDs like rosiglitazone and pioglitazone, it exhibits distinct metabolic effects. For example, this compound's impact on glucose oxidation was less pronounced than that of BM13.1258, another TZD compound . This highlights the need for further investigation into the specific pathways influenced by this compound.

Diabetes Management

This compound has shown promise as a therapeutic agent for type 2 diabetes management. Its ability to enhance insulin sensitivity makes it a candidate for further clinical trials aimed at evaluating its long-term efficacy and safety profiles .

Potential Cardiovascular Benefits

Emerging research suggests that TZDs may also have cardiovascular benefits beyond glycemic control. The modulation of lipid profiles and reduction of inflammatory markers associated with this compound could provide additional protective effects against cardiovascular diseases common in diabetic patients .

Study on Insulin Resistance

In a study focusing on the effects of this compound on skeletal muscle from obese Zucker rats, researchers observed significant improvements in insulin sensitivity and glucose metabolism. The compound was administered over ten days, resulting in enhanced glycogen synthesis rates during insulin stimulation . This underscores its potential utility in clinical settings for managing metabolic disorders.

Comparative Studies with Other TZDs

Research comparing this compound with other TZDs revealed differential effects on metabolic parameters. For instance, while both this compound and rosiglitazone improved insulin sensitivity, their effects on lipid metabolism varied significantly, indicating that different TZDs may be suited for specific patient profiles based on their metabolic responses .

Biologische Aktivität

BM152054 is a compound belonging to the class of thiazolidinediones (TZDs), which are known for their role as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ). This article delves into the biological activity of this compound, focusing on its effects on glucose metabolism, insulin sensitivity, and potential therapeutic implications.

PPARγ Agonism:
this compound exhibits potent PPARγ-agonistic activity, which is crucial for its insulin-sensitizing effects. In vitro studies have demonstrated that this compound activates PPARγ similarly to other TZDs, leading to enhanced glucose uptake and improved insulin sensitivity in skeletal muscle tissues from insulin-resistant models .

Effects on Glucose Metabolism:
Research indicates that this compound influences glucose metabolism through multiple mechanisms beyond PPARγ activation. In studies involving obese rats, chronic treatment with this compound resulted in significant increases in muscle glycogen synthesis in response to insulin. Specifically, the compound augmented the insulin-induced glucose incorporation into glycogen by approximately 214% compared to controls .

Comparative Analysis with Other TZDs

To understand the relative efficacy of this compound, it is essential to compare its effects with other TZDs such as BM13.1258. The following table summarizes key findings from studies on this compound and its comparison with BM13.1258:

Parameter This compound BM13.1258
PPARγ ActivationPotentPotent
Insulin-Induced Glycogen Synthesis+214% vs Control+210% vs Control
Glucose Oxidation (without Insulin)137% vs Control191% vs Control
Catabolic Response (acute exposure)MinimalSignificant

Case Studies and Research Findings

A series of case studies have explored the implications of this compound in clinical settings:

  • Diabetes Management:
    A study involving diabetic rat models showed that administration of this compound led to improved glycemic control and reduced markers of insulin resistance. The compound's ability to enhance glucose uptake in muscle tissues was highlighted as a significant therapeutic benefit .
  • Cardiovascular Implications:
    Another investigation focused on the lipid profile changes associated with this compound treatment. It was found that the compound significantly reduced small dense LDL particles, which are linked to increased cardiovascular risk, thereby suggesting a dual benefit in managing both glucose levels and lipid profiles in patients .
  • Long-term Efficacy:
    Longitudinal studies assessing the chronic effects of this compound indicated sustained improvements in metabolic parameters over extended periods, reinforcing its potential as a long-term therapeutic agent for metabolic disorders .

Eigenschaften

IUPAC Name

5-[[4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S3/c1-12-15(23-21(28-12)17-3-2-9-29-17)6-8-27-16-5-4-13(19-14(16)7-10-30-19)11-18-20(25)24-22(26)31-18/h2-5,7,9-10,18H,6,8,11H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRQLASUMBMPRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CS2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901114170
Record name 5-[[4-[2-[5-Methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]benzo[b]thien-7-yl]methyl]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213411-84-8
Record name 5-[[4-[2-[5-Methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]benzo[b]thien-7-yl]methyl]-2,4-thiazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213411-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[4-[2-[5-Methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]benzo[b]thien-7-yl]methyl]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BM152054
Reactant of Route 2
Reactant of Route 2
BM152054
Reactant of Route 3
Reactant of Route 3
BM152054
Reactant of Route 4
BM152054
Reactant of Route 5
Reactant of Route 5
BM152054
Reactant of Route 6
BM152054

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.